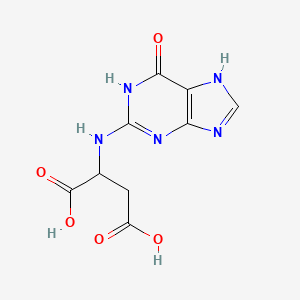![molecular formula C17H13ClFN3OS B3718967 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3718967.png)
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone
説明
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and inhibiting them can lead to selective killing of cancer cells. AG-014699 has shown promise as an anti-cancer agent in preclinical studies, and is currently being evaluated in clinical trials.
作用機序
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone inhibits PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication. Cancer cells with defects in DNA repair mechanisms are unable to repair these double-strand breaks, leading to cell death. Normal cells with intact DNA repair mechanisms are able to repair these breaks, making 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone selectively toxic to cancer cells.
Biochemical and Physiological Effects:
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit tumor growth in preclinical models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
実験室実験の利点と制限
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has several advantages as an experimental tool for studying DNA repair mechanisms and cancer biology. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP in DNA repair and cancer biology. It is also relatively easy to synthesize and has good pharmacological properties. However, 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has some limitations as an experimental tool. It is a small molecule inhibitor, and as such may have off-target effects. In addition, its mechanism of action is dependent on the presence of defects in DNA repair mechanisms, which may limit its usefulness in certain experimental systems.
将来の方向性
There are several future directions for research on 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone. One area of research is the development of analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of research is the identification of biomarkers that can predict response to 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone in cancer patients. In addition, there is ongoing research on the use of 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone in combination with other chemotherapy agents or radiation therapy, as well as in the treatment of other diseases such as neurodegenerative diseases.
科学的研究の応用
6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been extensively studied as an anti-cancer agent, particularly in the treatment of tumors with defects in DNA repair mechanisms such as breast, ovarian, and prostate cancers. It has also shown promise in combination with other chemotherapy agents, and as a radiosensitizer. In addition, 6-amino-2-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been studied in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to have neuroprotective effects.
特性
IUPAC Name |
4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-7-4-8-13(19)11(12)9-24-17-21-15(20)14(16(23)22-17)10-5-2-1-3-6-10/h1-8H,9H2,(H3,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIZWCVOJZMLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol](/img/structure/B3718885.png)
![6-methyl-2-({4-[(4-methylphenyl)thio]butyl}thio)-4-pyrimidinol](/img/structure/B3718896.png)
![2-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B3718910.png)
![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718925.png)
![2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3718928.png)
![5-{[(4-methoxy-3-nitrobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3718931.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3718939.png)
![5-{[(2-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3718942.png)
![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718952.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3718953.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B3718962.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3718973.png)
